Tribromoacetaldehyde

Description

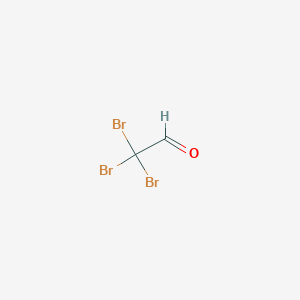

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-tribromoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr3O/c3-2(4,5)1-6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGSYRVSBPFKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021667 | |

| Record name | Tribromoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish liquid; [Merck Index] Orange liquid; [MSDSonline] | |

| Record name | Tribromoacetaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

ABOUT 174 °C WITH DECOMP | |

| Record name | TRIBROMOACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2041 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER, ALCOHOL, ETHER, SOL IN ACETONE | |

| Record name | TRIBROMOACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2041 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.66 | |

| Record name | TRIBROMOACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2041 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.52 [mmHg] | |

| Record name | Tribromoacetaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOWISH, OILY LIQUID | |

CAS No. |

115-17-3 | |

| Record name | Tribromoacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribromoacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIBROMOACETALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetaldehyde, 2,2,2-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tribromoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribromoacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBROMOACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2WDI7648E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIBROMOACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2041 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

CRYSTALS; ODOR OF CHLORAL; PUNGENT TASTE; MP: 53.5 °C; DIPOLE MOMENT IN BENZENE: 2.56 D; DELIQUESCENT /HYDRATE/ | |

| Record name | TRIBROMOACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2041 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Tribromoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromoacetaldehyde, also known as bromal, is a halogenated aldehyde with the chemical formula C₂HBr₃O.[1][2][3] It is a dense, yellowish oily liquid with a pungent odor.[4][5][6] This document provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safety information, tailored for a technical audience. The data presented is compiled from various scientific databases and literature, offering a centralized resource for professionals working with this compound.

Physical Properties

This compound is characterized by its high density and reactivity. It is soluble in water, ethanol, and ether.[4][6] At temperatures below 50°C, it can form a solid hydrate with water.[4][5] The key physical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₂HBr₃O | [1][2][3][4][5] |

| Molar Mass | 280.74 g/mol | [4][5] |

| Appearance | Yellowish, oily liquid | [4][5][6] |

| Density | 2.665 g/mL at 25°C | [3][4][7] |

| Melting Point | -57.5 °C | [4][8] |

| Boiling Point | 174 °C (with decomposition) | [4][5][7] |

| 106-107 °C at 23 Torr | [8] | |

| 71-74 °C at 18 mmHg | [1] | |

| Flash Point | 65 °C (149 °F) - closed cup | [7] |

| Water Solubility | Soluble | [4][5][6] |

| Vapor Pressure | 1.23 mmHg at 25°C | [4] |

| Refractive Index | n20/D 1.584 | [3][4][7] |

Chemical Properties and Reactivity

This compound is a reactive compound due to the presence of the aldehyde functional group and the three electron-withdrawing bromine atoms on the alpha-carbon. This structure makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

It is known to be toxic and corrosive, causing severe skin burns and eye damage.[5][9] The compound is also toxic if swallowed and fatal in contact with skin.[5]

Stability studies have shown that this compound can be unstable in aqueous solutions. In tap water at room temperature, a significant transformation and an 85% decrease in concentration were observed within 24 hours.[10] However, refrigerated ultrapure water solutions were found to be stable for 24 hours.[10]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The general approaches involve the bromination of ethanol, chloral, or paraldehyde.[4][5][6] A common laboratory-scale synthesis involves the reaction of dry triacetaldehyde with bromine in the presence of a sulfur catalyst.[6]

Experimental Protocol: Synthesis from Triacetaldehyde and Bromine[6]

Materials:

-

Dry triacetaldehyde

-

Bromine

-

Sulfur

Procedure:

-

A mixture of 720 g of bromine and 1.5 g of sulfur is prepared in a suitable reaction vessel.

-

69 g of dry triacetaldehyde is added dropwise to the bromine-sulfur mixture. The reaction is exothermic and proceeds without external heating.

-

After the addition is complete, the reaction mixture is heated at 60-80°C for 2 hours.

-

The crude product is collected by distillation.

-

The crude product is then purified by distillation under reduced pressure, collecting the fraction at 71-74°C (2.4 kPa) to yield 220-240 g of this compound.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following is a summary of the available spectroscopic information.

-

¹H NMR: A ¹H NMR spectrum is available for this compound.[11]

-

¹³C NMR: ¹³C NMR data is also available.[5]

-

Infrared (IR) Spectroscopy: An IR spectrum has been recorded, with data available in the NIST Chemistry WebBook.[1] The spectrum was obtained on a liquid sample.[1]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, showing characteristic fragmentation patterns.[2][5]

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the diagram below.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care in a well-ventilated area, preferably in a chemical fume hood.[4] The use of personal protective equipment (PPE) is mandatory.

GHS Hazard Statements: [5]

-

H301: Toxic if swallowed.

-

H310: Fatal in contact with skin.

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements: [6]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P262: Do not get in eyes, on skin, or on clothing.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

Personal Protective Equipment (PPE): [7][12]

-

Eye/Face Protection: Tightly fitting safety goggles and a face shield (8-inch minimum).

-

Skin Protection: Handle with gloves. Dispose of contaminated gloves after use. Wear appropriate protective clothing.

-

Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK (EN14387)).

Storage: [6][12] Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed and stored upright to prevent leakage.[12] Recommended storage temperature is 2-8°C.[7][12]

The logical relationship for handling a chemical exposure to this compound is outlined in the following diagram.

Applications

This compound is primarily used in organic synthesis as a reagent and an intermediate.[4][6] It serves as a building block for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.[6] Its high reactivity allows it to participate in a variety of chemical reactions to form new chemical bonds.[6]

References

- 1. Acetaldehyde, tribromo- [webbook.nist.gov]

- 2. Acetaldehyde, tribromo- [webbook.nist.gov]

- 3. This compound CAS#: 115-17-3 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C2HBr3O | CID 8256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound 97 115-17-3 [sigmaaldrich.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Acetaldehyde,2,2,2-tribromo- MSDS CasNo.115-17-3 [m.lookchem.com]

- 10. Structure confirmation, reactivity, bacterial mutagenicity and quantification of 2,2,4-tribromo-5-hydroxycyclopent-4-ene-1,3-dione in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound(115-17-3) 1H NMR [m.chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure and Formula of Tribromoacetaldehyde (Bromal)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromoacetaldehyde, commonly known as bromal, is a halogenated aldehyde with significant applications in organic synthesis. Its high reactivity, stemming from the potent electron-withdrawing effect of the three bromine atoms on the α-carbon, makes it a valuable precursor for the synthesis of various organic compounds. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, synthesis, and key reactions of this compound, tailored for a scientific audience. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and visualizations of synthetic and reactive pathways are included to facilitate practical application and understanding.

Molecular Identity and Structure

This compound is an organic compound characterized by an acetaldehyde core where the three α-hydrogen atoms are substituted with bromine atoms.

Chemical Formula and Identifiers

The fundamental chemical identifiers for this compound are summarized in Table 1.[1][2] These identifiers are crucial for database searches and regulatory compliance.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2,2,2-tribromoacetaldehyde |

| Common Name | Bromal |

| Molecular Formula | C₂HBr₃O |

| CAS Number | 115-17-3 |

| Molecular Weight | 280.74 g/mol |

| SMILES | C(=O)C(Br)(Br)Br |

| InChI | InChI=1S/C2HBr3O/c3-2(4,5)1-6/h1H |

| InChIKey | YTGSYRVSBPFKMQ-UHFFFAOYSA-N |

Molecular Geometry

The molecular structure of this compound features two central carbon atoms. The C1 carbon is part of the aldehyde functional group and is sp² hybridized, exhibiting a trigonal planar geometry with bond angles around 120°. The C2 carbon is sp³ hybridized, with a tetrahedral geometry, bonded to three bromine atoms and the C1 carbon. The strong steric hindrance and electrostatic repulsion between the three bulky bromine atoms are expected to cause slight distortions from the ideal tetrahedral angle of 109.5°.

Table 2: Predicted Molecular Geometry of this compound

| Parameter | Predicted Value |

| C=O Bond Length | ~1.21 Å |

| C-C Bond Length | ~1.54 Å |

| C-Br Bond Length | ~1.93 Å |

| C-H Bond Length | ~1.10 Å |

| O=C-C Bond Angle | ~124° |

| H-C-C Bond Angle | ~116° |

| Br-C-Br Bond Angle | ~111° |

| Br-C-C Bond Angle | ~108° |

| Note: These are estimated values based on standard bond lengths and VSEPR theory, and may be refined by specific computational studies. |

Physicochemical Properties

The physical and chemical properties of this compound are largely dictated by its halogenated structure. These properties are essential for its handling, storage, and application in chemical reactions.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Yellowish, oily liquid | [1][3] |

| Boiling Point | ~174 °C (with decomposition) | [1] |

| Melting Point | -57.5 °C | [3] |

| Density | 2.665 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.584 | [3][4] |

| Solubility | Soluble in water, alcohol, ether, acetone | [1] |

| Vapor Pressure | 1.52 mmHg | [1] |

This compound readily forms a solid hydrate with water at temperatures below 50 °C.[1][3]

Synthesis and Purification

This compound can be synthesized through several methods, most commonly involving the bromination of an ethanol or acetaldehyde precursor.[3][5]

Logical Overview of Synthesis

The synthesis of this compound generally involves the exhaustive substitution of the alpha-hydrogens of an acetaldehyde equivalent with bromine, followed by purification to remove byproducts and unreacted starting materials.

Caption: Information hierarchy for this compound.

Experimental Protocol: Synthesis from Triacetaldehyde

This protocol is based on the bromination of triacetaldehyde (paraldehyde), a trimer of acetaldehyde.[2][5]

Materials:

-

Dry triacetaldehyde (paraldehyde)

-

Bromine

-

Sulfur (catalyst)

-

Apparatus for distillation (including vacuum distillation)

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

In a reaction flask equipped with a dropping funnel and a condenser, a mixture of 720 g of bromine and 1.5 g of sulfur is prepared.

-

69 g of dry triacetaldehyde is added dropwise to the bromine-sulfur mixture. The reaction is exothermic and proceeds spontaneously.

-

After the addition is complete, the reaction mixture is heated at 60-80 °C for 2 hours to ensure the reaction goes to completion.

-

The crude product is then isolated by distillation.

-

For further purification, the crude product is subjected to vacuum distillation. The fraction collected between 71-74 °C at a pressure of 2.4 kPa is the purified this compound.[2][5]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Experimental Workflow

The general workflow for the synthesis and subsequent analysis of this compound is depicted below.

Caption: Synthesis and analysis workflow for this compound.

Chemical Reactivity and Applications

The aldehyde functional group in this compound is highly electrophilic due to the strong inductive effect of the adjacent tribromomethyl group. This makes it highly susceptible to nucleophilic attack.[5] It is a versatile reagent in organic synthesis, used in the formation of carbon-carbon bonds.[1]

Key Reactions of this compound

This compound participates in several classical organic reactions, making it a useful building block.

-

Reformatsky Reaction: this compound can react with α-halo esters in the presence of zinc to form β-hydroxy esters. These products are valuable intermediates in the synthesis of more complex molecules.[6][7][8]

-

Aldol-Type Reactions: As a non-enolizable aldehyde, this compound can act as an electrophilic partner in crossed aldol reactions with enolizable ketones or aldehydes, leading to the formation of β-hydroxy carbonyl compounds.[5][9][10]

-

Wittig Reaction: The reaction of this compound with phosphorus ylides (Wittig reagents) provides a route to synthesize 1,1,1-tribromo-2-alkenes. This reaction is a key method for forming carbon-carbon double bonds.[11][12][13]

-

Nucleophilic Addition of Grignard Reagents: Grignard reagents add to the carbonyl carbon of this compound to produce secondary alcohols with a tribromomethyl group.

Caption: Synthetic pathways involving this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound.

Table 4: Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

| ¹H NMR | A singlet for the aldehydic proton is expected. | [1] |

| ¹³C NMR | Two signals are expected: one for the carbonyl carbon and one for the tribromomethyl carbon. | [1] |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of an aldehyde is a key feature. | [1] |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern due to the presence of three bromine atoms. | [1] |

Safety and Handling

This compound is a toxic and corrosive compound. It is fatal if it comes into contact with skin and toxic if swallowed. It also causes severe skin burns and eye damage.[1] Therefore, it must be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

Conclusion

This compound is a highly reactive and synthetically useful halogenated aldehyde. Its distinct molecular structure and physicochemical properties make it a valuable reagent for constructing complex organic molecules, particularly through carbon-carbon bond-forming reactions. This guide has provided a detailed overview of its chemical identity, structure, properties, synthesis, and reactivity to serve as a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences. The provided protocols and reaction pathways offer a practical foundation for its application in a laboratory setting.

References

- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 2. This compound | C2HBr3O | CID 8256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]

- 5. Aldol condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aldol reaction - Wikipedia [en.wikipedia.org]

- 10. adichemistry.com [adichemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 13. www1.udel.edu [www1.udel.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Tribromoacetaldehyde

This technical guide provides a comprehensive overview of the boiling and melting point data for this compound (also known as bromal). It includes a compilation of its physical properties, detailed experimental protocols for their determination, and workflows for its synthesis and purification. This document is intended to serve as a critical resource for professionals in research and development who utilize this compound in their work.

Introduction to this compound

This compound (CAS No. 115-17-3), with the chemical formula C₂HBr₃O, is a halogenated aldehyde.[1][2] It presents as a colorless to yellowish, oily liquid and is utilized in organic synthesis, including the preparation of pharmaceuticals and agrochemicals.[1][3] Notably, it reacts with water to form a solid hydrate, this compound hydrate (bromal hydrate), a characteristic that is important when handling the compound.[4][5][6]

Physical and Chemical Properties

The accurate determination of physical constants such as boiling and melting points is fundamental for the identification, purification, and safe handling of chemical compounds. The data for this compound is summarized below. It is important to note the variability in reported values across different sources, which may be attributed to experimental conditions or sample purity.

Data Summary Table

| Property | Value | Notes | Source(s) |

| Boiling Point | ~174 °C | Often noted with decomposition. | [2][4][5][7][8] |

| 173-174 °C | [9][10] | ||

| 160-162 °C | [1] | ||

| 106-107 °C | At reduced pressure: 23 Torr. | [11] | |

| Melting Point | -57.5 °C | [4][7][8][10][11][12][13] | |

| Melting Point (Hydrate) | 53.5 °C | For this compound monohydrate. | [2][6] |

| Density | 2.665 g/mL | At 25 °C. | [7][8][9] |

| 2.66 g/cm³ | [2][5][11] | ||

| Refractive Index | 1.5939 | At 20 °C/D. | [1][2] |

| 1.584 | At 20 °C/D. | [7][8][9][12] | |

| Appearance | Yellowish, oily liquid. | [1][2][5] | |

| Solubility | Soluble in water, alcohol, and ether. | Reacts with water to form the hydrate. | [1][2][5][7] |

Experimental Protocols

Accurate determination of boiling and melting points is crucial for verifying the purity and identity of this compound.

Protocol for Melting Point Determination (Capillary Method)

The melting point is recorded as a range, from the temperature of initial liquefaction to the temperature at which the entire sample is liquid.[14][15][16] A narrow range (typically 0.5-1°C) is indicative of a pure compound, whereas a wide range suggests the presence of impurities.[14][16]

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound (previously solidified by cooling)

-

Mortar and pestle

Procedure:

-

Sample Preparation: If the this compound sample is liquid at room temperature, cool it in an ice bath or refrigerator until it solidifies.

-

Grinding: Grind the solidified sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample down. A sample height of 1-3 mm is sufficient.[14][16][17]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[14][18]

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to find an approximate melting range.

-

Determination: For an accurate measurement, repeat the process with a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.[16]

-

Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point range is T1-T2.

Caption: Workflow for Melting Point Determination.

Protocol for Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[14] For compounds like this compound that may decompose at their atmospheric boiling point, determination under reduced pressure (vacuum distillation) is a common practice.[1][19]

Materials:

-

Distillation apparatus (distilling flask, condenser, receiving flask)

-

Heating mantle

-

Thermometer and adapter

-

Boiling chips

-

Vacuum source and manometer (for reduced pressure)

Procedure:

-

Apparatus Assembly: Assemble the distillation apparatus. Ensure all glassware is dry.[19]

-

Sample and Boiling Chips: Add the this compound sample to the distilling flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: Gently heat the flask using a heating mantle.

-

Equilibrium and Recording: The boiling point is the temperature that remains constant on the thermometer as the liquid boils and vapor condenses into the condenser. Record this stable temperature.

-

For Reduced Pressure: If performing vacuum distillation, connect the apparatus to a vacuum pump via a manometer. Reduce the pressure to the desired level and record it. Follow steps 4 and 5, recording both the temperature and the pressure.

Caption: Workflow for Boiling Point Determination.

Synthesis and Purification

The purity of this compound directly impacts its physical properties. Common impurities include unreacted starting materials like bromine or incompletely halogenated species such as bromoacetaldehyde.[19][20]

Synthesis Methods

This compound can be synthesized via several routes:

-

Reaction of paraldehyde with bromine.[5]

-

Reaction of trichloroacetaldehyde (chloral) with a bromide.[5]

A described lab-scale synthesis involves slowly adding dry triacetaldehyde to a mixture of bromine and sulfur, followed by heating.[1]

Purification by Vacuum Distillation

Purification is essential to remove impurities. Vacuum distillation is a suitable method for separating this compound from non-volatile impurities or those with significantly different boiling points.[19]

Caption: Synthesis and Purification Workflow.

Logical Relationship: Purity and Physical Constants

The relationship between the purity of a substance and its melting and boiling points is a fundamental concept in chemistry.

Caption: Purity's Effect on Melting and Boiling Points.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C2HBr3O | CID 8256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Bromal - Wikipedia [en.wikipedia.org]

- 5. Bromal [drugfuture.com]

- 6. Bromal Hydrate [drugfuture.com]

- 7. This compound [chembk.com]

- 8. This compound CAS#: 115-17-3 [m.chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Page loading... [guidechem.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. echemi.com [echemi.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. alnoor.edu.iq [alnoor.edu.iq]

- 15. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. chembk.com [chembk.com]

Tribromoacetaldehyde density and refractive index

An In-depth Technical Guide on the Physical Properties of Tribromoacetaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed overview of the density and refractive index of this compound, also known as bromal.

Quantitative Data

The physical properties of this compound have been reported in various sources. The following table summarizes the key quantitative data for its density and refractive index.

| Property | Value | Conditions | Reference(s) |

| Density | 2.66 g/cm³ | Not specified | [1][2] |

| 2.665 g/mL | at 25 °C | [3][4][5][6] | |

| 2.8 g/cm³ | Not specified | [7] | |

| Refractive Index | 1.5939 | at 20 °C/D | [1][7] |

| 1.584 | at 20 °C/D | [3][4][5][6] |

Experimental Protocols

While specific experimental protocols for the determination of the density and refractive index of this compound are not detailed in the reviewed literature, generalized methods are well-established.

Determination of Density

A common method for determining the density of a liquid is the pycnometer method. This involves the following steps:

-

A clean, dry pycnometer (a small glass flask) is weighed accurately.

-

The pycnometer is then filled with the liquid, and any excess is removed.

-

The filled pycnometer is weighed again to determine the mass of the liquid.

-

The volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as water.

-

The density of the liquid is then calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is typically measured using a refractometer, such as an Abbe refractometer. The general procedure is as follows:

-

A few drops of the liquid are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered.

-

The refractive index is then read from the scale. The temperature at which the measurement is taken is crucial and should be recorded, as the refractive index is temperature-dependent.

Synthesis of this compound

This compound can be synthesized via several methods. One common method is the bromination of paraldehyde.

A detailed protocol for a similar reaction, the synthesis of bromoacetaldehyde diethyl acetal from paraldehyde and bromine, provides insight into the likely reaction conditions. A general procedure for the synthesis of this compound from triacetaldehyde and bromine has also been described.[4][7]

Synthesis from Triacetaldehyde and Bromine:

-

Dry triacetaldehyde (69 g) is added dropwise to a mixture of bromine (720 g) and sulfur (1.5 g). The reaction proceeds exothermically.[4][7]

-

The collected fraction is then distilled again under reduced pressure, with the fraction at 71-74°C (2.4kPa) being collected to yield 220-240g of this compound.[4][7]

Mandatory Visualization

As no signaling pathways involving this compound were identified in the literature, the following diagram illustrates a logical workflow for its synthesis.

References

Commercial Availability and Technical Guide for Tribromoacetaldehyde Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Tribromoacetaldehyde analytical standards. It is designed to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this compound for their studies. This document includes a comprehensive table of commercially available standards, a detailed experimental protocol for its synthesis, and a diagram illustrating a key toxicological pathway.

Commercial Availability of this compound Standards

This compound (CAS No. 115-17-3), also known as bromal, is a key compound in organic synthesis and a subject of interest in toxicology studies, particularly as a disinfection byproduct in drinking water.[1] A variety of suppliers offer this compound standards with different purity levels and quantities to meet diverse research needs.

Below is a summary of the commercially available this compound standards, compiled from various suppliers. This table provides a clear comparison of key quantitative data to facilitate procurement decisions.

| Supplier | Catalog Number | Purity | Available Quantities | Storage Conditions |

| Sigma-Aldrich | T48003 | 97% | 25 g | 2-8°C[2] |

| QCS Standards | RM-T092500 | Not specified | Not specified | Not specified[3] |

| ChemicalBook Suppliers | Multiple | 96%, 98%, 99% | 5g, 25g, 100g, 500g, 1kg | Refrigerator (+4°C)[4][5] |

| Energy Chemical | Not specified | 98% | 25g, 100g, 500g | Not specified[5] |

| TCI (Shanghai) | Not specified | 96.0% (GC) | 25g | Not specified[5] |

Experimental Protocol: Synthesis of this compound

While commercially available standards are suitable for many applications, in some instances, in-house synthesis may be required. The following protocol describes a common method for the preparation of this compound from paraldehyde and bromine.[1]

Materials:

-

Paraldehyde

-

Bromine

-

Sulfur (catalyst)

-

Apparatus for distillation (simple and fractional)

-

Reaction flask with a dropping funnel and condenser

-

Heating mantle

Procedure:

-

Reaction Setup: In a reaction flask equipped with a dropping funnel and a condenser, place a mixture of 720 g of bromine and 1.5 g of sulfur.

-

Addition of Paraldehyde: Slowly add 69 g of dry paraldehyde dropwise from the dropping funnel into the bromine-sulfur mixture. The reaction is exothermic and will proceed under its own heat.

-

Heating: After the addition is complete, heat the reaction mixture at 60-80°C for 2 hours to ensure the reaction goes to completion.

-

Initial Distillation: Distill the crude product from the reaction mixture.

-

Fractional Distillation: Collect the fraction boiling at 71-74°C under reduced pressure (2.4 kPa). This fraction contains the purified this compound.

-

Yield: The expected yield of this compound is approximately 220-240 g.

Safety Precautions: This synthesis involves hazardous materials. Bromine is highly corrosive and toxic. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Toxicological Pathway: Aldehyde-Induced DNA Damage

This compound, as an aldehyde, is expected to exhibit genotoxicity through mechanisms similar to other aldehydes, such as acetaldehyde. A primary mechanism of aldehyde-induced genotoxicity is the formation of DNA adducts, which can lead to mutations and carcinogenesis if not repaired.[6][7] The following diagram illustrates the general pathway of DNA adduct formation by an aldehyde.

Caption: General pathway of this compound-induced DNA damage.

This guide provides essential information for researchers working with this compound. By consolidating data on its commercial availability, providing a detailed synthesis protocol, and illustrating a key toxicological pathway, this document aims to support and facilitate further scientific investigation.

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. experts.umn.edu [experts.umn.edu]

- 4. This compound | C2HBr3O | CID 8256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Implications of Acetaldehyde-Derived DNA Adducts for Understanding Alcohol-Related Carcinogenesis | Oncohema Key [oncohemakey.com]

- 6. Molecular Mechanisms of Acetaldehyde-Mediated Carcinogenesis in Squamous Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of DNA adducts of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Potential Hazards of Tribromoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromoacetaldehyde, commonly known as bromal, is a halogenated aldehyde with the chemical formula C₂HBr₃O.[1] Structurally, it is an acetaldehyde molecule where the three alpha-hydrogen atoms have been substituted by bromine atoms.[1] This heavy halogenation profoundly influences its chemical properties, making it a highly reactive electrophile and a valuable, albeit hazardous, reagent in organic synthesis.[1]

This technical guide provides a comprehensive overview of the chemical reactivity, synthesis, and potential hazards associated with this compound, with a focus on providing actionable data and protocols for laboratory professionals.

Physical and Chemical Properties

This compound is a yellowish, oily liquid with a strong, pungent odor.[1][2] It is combustible and soluble in water, alcohol, and ether.[1] Key quantitative properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 115-17-3 | [3] |

| Molecular Formula | C₂HBr₃O | [3] |

| Molar Mass | 280.74 g/mol | [2] |

| Appearance | Yellowish, oily liquid | [2] |

| Boiling Point | ~174 °C (with decomposition) | [2] |

| Melting Point | -57.5 °C | [4] |

| Density | 2.665 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.584 | [4] |

| Vapor Pressure | 1.52 mmHg | [2] |

| Solubility | Soluble in water, alcohol, ether | [2] |

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon. This electrophilicity is significantly enhanced by the strong electron-withdrawing inductive effect of the three bromine atoms on the adjacent carbon. This makes bromal highly susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition

The primary reaction mechanism for this compound is nucleophilic addition to the carbonyl group. A nucleophile attacks the partially positive carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. This intermediate is then typically protonated to yield the final alcohol product.

Caption: Nucleophilic addition to this compound proceeds via a tetrahedral intermediate.

Hydrate Formation

In the presence of water, this compound readily forms a stable solid hydrate, bromal hydrate (C₂H₃Br₃O₂).[2] This reaction is a classic example of nucleophilic addition where water acts as the nucleophile. The hydrate is stable at temperatures below 50 °C but decomposes back to bromal and water upon heating.[4]

Reactions with Other Nucleophiles

This compound serves as a versatile building block in organic synthesis due to its reactions with various nucleophiles.[1]

-

Alcohols: Reacts with alcohols in the presence of an acid catalyst to form hemiacetals and subsequently acetals.

-

Amines: Reacts with primary amines to form imines (Schiff bases), typically under mildly acidic conditions.[5]

-

Cellular Nucleophiles: Like other trihaloacetaldehydes, it is expected to react with biological nucleophiles. The order of reactivity is generally considered to be thiols (SH) > amines (NH₂) > hydroxyls (OH). This reactivity is central to its toxicological profile, as it can covalently modify proteins and other critical biomolecules.

Synthesis and Experimental Protocols

This compound can be prepared by several methods, including the bromination of ethanol, the reaction of chloral with a bromide, or the bromination of paraldehyde.[2] The latter method is well-documented and provides a reliable route to the compound.

Detailed Experimental Protocol: Synthesis from Paraldehyde

The following protocol is adapted from Organic Syntheses, a peer-reviewed source for reliable chemical preparations.[6]

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound from paraldehyde and bromine.

Procedure:

-

Setup: In a 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and an efficient reflux condenser, place 720 g (230 cc) of dried bromine and 1.5 g of sulfur. Connect the top of the condenser to a gas trap to handle the evolved hydrogen bromide.[6]

-

Addition: Slowly add 69 g (69 cc) of dry paraldehyde to the stirred mixture over a period of approximately four hours. The reaction proceeds exothermically. [3. 5]

-

Heating: After the addition is complete, heat the mixture externally for two hours at 60–80°C.[1][6]

-

Purification:

-

Yield: The procedure yields 220–240 g (52–57% of the theoretical amount) of reddish-yellow bromal.[6]

Potential Hazards and Toxicology

This compound is a highly hazardous substance that requires stringent safety precautions. It is classified as acutely toxic, corrosive, and a lachrymator.[2]

GHS Classification and Toxicological Data

The Globally Harmonized System (GHS) classification highlights its severe hazards.[2] Acute toxicity data is summarized below.

| Hazard Classification | Code | Description |

| Acute Toxicity, Oral | H301 | Toxic if swallowed |

| Acute Toxicity, Dermal | H310 | Fatal in contact with skin |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |

| Toxicological Data | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 100 mg/kg | [2][3][4][6] |

| LD₅₀ | Mouse | Oral | 25 mg/kg | [3] |

| LD₅₀ | Guinea Pig | Skin | 10 µL/kg | [3] |

Health Effects

-

Acute Effects: Exposure can be fatal. Contact causes severe chemical burns to the skin and eyes.[2][4] It is a lachrymator, meaning it irritates the eyes and causes tearing. Ingestion is toxic and inhalation can cause severe irritation and damage to the respiratory tract.[2][4]

-

Neurological Effects: Animal studies indicate that lethal doses cause convulsions, identifying it as a neurotoxin.[2]

The toxicity of this compound stems from its high reactivity, particularly with biological nucleophiles like the thiol groups in cysteine residues of proteins.

Caption: The electrophilic nature of bromal leads to cellular damage and toxicity.

Safe Handling and Storage Protocols

Given its severe hazards, all work with this compound must be conducted with strict adherence to safety protocols.

Personal Protective Equipment (PPE)

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use.[2]

-

Eye/Face Protection: Use tightly fitting safety goggles in combination with a face shield (minimum 8-inch).[2]

-

Skin and Body Protection: Wear a complete chemical-resistant suit and appropriate footwear.[4]

-

Respiratory Protection: Work must be performed in a certified chemical fume hood. If there is a risk of inhalation, a full-face supplied-air respirator is required.[2]

Handling and Storage

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Storage: Store in a cool, dry, and well-ventilated place, locked up.[2][3] The recommended storage temperature is 2–8 °C.[2] Containers should be kept tightly closed and stored under an inert gas.[2]

-

Incompatibilities: Keep away from heat, flames, strong oxidizing agents, and strong bases.[2]

First Aid Measures

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[3]

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Tribromoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromoacetaldehyde (TBA), also known as bromal, is a halogenated acetaldehyde that can be formed as a disinfection byproduct in drinking water during chlorination or ozonation processes, particularly in water sources with elevated bromide levels. Due to its potential toxicity, sensitive and accurate analytical methods are crucial for monitoring its presence in various matrices, including water and biological samples. This document provides detailed application notes and protocols for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet/Visible detection (HPLC-UV/Vis).

Analytical Methods Overview

The two primary analytical methods for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV/Vis detection.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific technique for the analysis of volatile and semi-volatile organic compounds like TBA.[1] Due to the polar nature of TBA, direct analysis can be challenging. Therefore, two main approaches are employed: direct injection after extraction for tri-haloacetaldehydes or derivatization to enhance volatility and improve chromatographic performance.[2]

-

High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection: This method is a robust and widely used technique for carbonyl compounds. Since aldehydes like TBA are not strongly chromophoric, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is necessary to form a stable and UV-active derivative.[1] This method is based on established protocols such as EPA Method 8315A.[1][3]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section details two protocols for GC-MS analysis: direct analysis after extraction and analysis after derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

Protocol 1A: Direct Analysis of this compound by GC-MS

This protocol is suitable for the direct analysis of tri-halogenated acetaldehydes, which are generally less polar and more stable than their mono- and di-halogenated counterparts.[1]

Experimental Protocol

-

Sample Preparation (Liquid-Liquid Extraction - LLE):

-

Place 20 mL of the water sample into a suitable vial or separatory funnel.

-

Acidify the sample to a pH of approximately 0.5 with sulfuric acid.[1]

-

Add an appropriate organic solvent such as methyl tert-butyl ether (MTBE).[1]

-

To enhance extraction efficiency, add a salt like sodium sulfate to increase the ionic strength of the aqueous phase.[1]

-

Shake the mixture vigorously for several minutes and allow the layers to separate.[1]

-

Carefully collect the organic layer, which contains the this compound.[1]

-

-

GC-MS Instrumental Parameters:

-

Inject 1 µL of the organic extract into the GC-MS system.[1]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

-

Inlet Temperature: 250°C.[1]

-

Injection Mode: Splitless.[1]

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp at 10°C/min to 250°C, hold for 5 minutes.[1]

-

-

MS Transfer Line Temperature: 280°C.[1]

-

Ion Source Temperature: 230°C.[1]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Acquisition Mode:

-

Scan Mode: m/z 40-350 for identification.

-

Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity, monitor characteristic ions of this compound. Based on the NIST database, key ions include m/z 171, 173, and the molecular ion cluster around 278, 280, 282.[4]

-

-

Data Presentation: this compound Mass Spectrum

The mass spectrum of underivatized this compound is characterized by a distinctive isotopic pattern due to the presence of three bromine atoms.

Caption: Mass spectrum of this compound (NIST).

Protocol 1B: Analysis of this compound by GC-MS with PFBHA Derivatization

Derivatization with PFBHA converts the polar aldehyde into a more stable and volatile oxime derivative, which is more amenable to GC analysis.[2]

Experimental Protocol

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a divinylbenzene polymer SPE cartridge by passing methanol followed by reagent water.[1]

-

Pass 100 mL of the water sample through the conditioned cartridge at a controlled flow rate.[1]

-

Wash the cartridge to remove any interfering substances.[1]

-

Dry the cartridge thoroughly under a stream of nitrogen.

-

Elute the trapped this compound with a suitable solvent like methyl tert-butyl ether (MTBE).[2]

-

Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

-

Derivatization:

-

Add an excess of PFBHA derivatizing reagent to the concentrated extract.

-

Heat the mixture to facilitate the reaction (e.g., 60°C for 1-2 hours).[2]

-

-

GC-MS Instrumental Parameters:

-

The instrumental parameters would be similar to those in Protocol 1A, with potential adjustments to the oven temperature program to ensure optimal separation of the PFBHA derivative.

-

Data Presentation: Quantitative Data Summary for Haloacetaldehyde Analysis by GC-MS

| Parameter | Analyte | Value | Matrix | Reference |

| Recovery | Dibromoacetaldehyde | Representative of good recovery | Water | [2] |

| Method Detection Limit (MDL) | Various Aldehydes (PFBHA derivatization) | 0.16-0.23 µg/L | Water | [5] |

| Recovery | Various Aldehydes (PFBHA derivatization) | 85-105% | Water | [5] |

Note: Specific quantitative data for this compound was not available in the search results. The data for dibromoacetaldehyde and other aldehydes are presented as representative examples.

Workflow Visualization

Caption: Workflow for GC-MS analysis of this compound.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection

This method involves the derivatization of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone, which can be readily detected by UV/Vis spectrophotometry.[1]

Experimental Protocol

-

Reagent Preparation:

-

Standard Preparation:

-

Prepare a stock solution of this compound in acetonitrile.

-

Create a series of working standards by diluting the stock solution.

-

Derivatize each standard by adding an excess of the DNPH reagent and allowing it to react for at least 1 hour in the dark.[1]

-

-

Sample Preparation (Derivatization and SPE):

-

Adjust the pH of a 100 mL water sample to approximately 3 with hydrochloric acid.[1]

-

Add an excess of the DNPH derivatizing reagent to the sample and allow it to react.[1]

-

Condition a C18 SPE cartridge with methanol followed by deionized water.[1]

-

Pass the derivatized sample through the SPE cartridge. The TBA-DNPH derivative will be retained.[1]

-

Wash the cartridge with a small amount of reagent water.

-

Elute the TBA-DNPH derivative with acetonitrile.

-

Bring the eluate to a final known volume with acetonitrile/water.

-

-

HPLC-UV/Vis Instrumental Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 60% acetonitrile / 40% water and ramp to 90% acetonitrile over 20 minutes.[1]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: The DNPH derivatives of aldehydes typically have a maximum absorbance around 360 nm.[7][8]

-

Data Presentation: Quantitative Data Summary for Aldehyde Analysis by HPLC-UV

| Parameter | Analyte | Value | Matrix | Reference |

| Recovery | Acetaldehyde | 87.6% | Mineral Water | |

| Method Detection Limit (MDL) | Formaldehyde (DNPH derivatization) | 1 ppb | Drinking Water | [7] |

| Recovery | Formaldehyde (DNPH derivatization) | 84.4 - 103.2% | D.I. Water | [7] |

Note: Specific quantitative data for this compound was not available in the search results. The data for other aldehydes are presented as representative examples.

Workflow Visualization

Caption: Workflow for HPLC-UV analysis of this compound.

Summary and Conclusion

Both GC-MS and HPLC-UV with derivatization are powerful and reliable techniques for the determination of this compound in various samples. GC-MS offers high sensitivity and specificity, particularly when using SIM mode, and allows for direct analysis of tri-haloacetaldehydes. HPLC-UV following DNPH derivatization is a robust and widely accessible method for quantifying carbonyl compounds. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, and available instrumentation. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and perform the analysis of this compound.

References

GC-MS analysis of Tribromoacetaldehyde in water samples

An Application Note for the Analysis of Tribromoacetaldehyde in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound, also known as bromal, is a disinfection byproduct (DBP) formed during water treatment processes, such as chlorination, when disinfectants react with natural organic matter in the presence of bromide. As a member of the haloacetaldehyde group of DBPs, this compound is of potential health concern, necessitating sensitive and reliable analytical methods for its monitoring in drinking water. Direct analysis by gas chromatography (GC) is challenging due to the compound's polarity and thermal instability.[1] This application note details a robust protocol for the determination of this compound in water. The method is based on the principles outlined in U.S. EPA Method 556 and 556.1, which involve derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) followed by liquid-liquid extraction and analysis by GC-MS.[2][3] The derivatization step converts the aldehyde into a more stable, less polar, and more volatile oxime derivative, making it highly suitable for GC-MS analysis.[1][4]

Principle of the Method

A water sample is first adjusted to an acidic pH to facilitate the derivatization reaction. This compound is then derivatized with PFBHA, which reacts with the carbonyl group to form a stable pentafluorobenzyl oxime.[1] This reaction introduces a pentafluorobenzyl group, which enhances chromatographic behavior and provides a strong response for mass spectrometric detection.[1] The resulting derivative is extracted from the aqueous matrix into an organic solvent (hexane). The extract is then analyzed by GC-MS, operating in Selected Ion Monitoring (SIM) mode to ensure high sensitivity and selectivity for quantitative analysis.[5]

Apparatus and Reagents

-

Apparatus:

-

Gas Chromatograph with Mass Spectrometer (GC-MS) system

-

Autosampler

-

Sample vials: 40 mL amber glass with PTFE-lined screw caps

-

Micro-syringes

-

Centrifuge and centrifuge tubes (15-20 mL, glass)

-

Heating block or water bath

-

Vortex mixer

-

Analytical balance

-

Standard laboratory glassware (pipettes, volumetric flasks)

-

-

Reagents:

-

Reagent Water (aldehyde-free)

-

Hexane (GC grade)

-

Ammonium Chloride (NH₄Cl), ACS reagent grade

-

Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O), ACS reagent grade

-

Potassium Hydrogen Phthalate (KHP), ACS reagent grade

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 99%

-

This compound standard

-

Sodium Sulfate (anhydrous)

-

Experimental Protocols

Sample Collection and Preservation

-

Collect samples in 40 mL amber glass vials with PTFE-lined screw caps.

-

Prior to sample collection, add ~15 mg of ammonium chloride to the vial to quench residual chlorine.[2]

-

To inhibit bacterial degradation, add ~15 mg of copper sulfate pentahydrate to the vial.[2]

-

Fill the vials to overflowing, ensuring no air bubbles (headspace) are trapped.

-

Store samples refrigerated at 4°C, protected from light. Samples should be extracted within 7 days of collection.[2]

Standard Preparation

Prepare stock and working standards of this compound in a suitable solvent like acetonitrile. Prepare a PFBHA derivatizing solution (e.g., 15 mg/mL) in reagent water. All standard solutions should be stored at ≤4°C and protected from light.

Sample Preparation: Derivatization and Extraction

-

Transfer a 20 mL aliquot of the water sample (or standard/blank) to a glass centrifuge tube.[2][3]

-

Adjust the sample pH to approximately 4 by adding potassium hydrogen phthalate (KHP) buffer.[3]

-

Add 1 mL of the PFBHA reagent solution to the sample.

-

Cap the tube and vortex for 1 minute.[1]

-

Place the tube in a heating block or water bath set to 60°C for 2 hours.[1][2]

-

Allow the sample to cool to room temperature.

-

Add 4 mL of hexane to the tube for extraction.[3]

-

Vortex vigorously for 5 minutes to extract the this compound-PFBHA derivative.

-

Centrifuge for 5 minutes to achieve phase separation.

-

Carefully transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

-

Transfer the final extract to an autosampler vial for GC-MS analysis. Extracted samples should be analyzed within 14 days.[2]

GC-MS Analysis

The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization for specific instrumentation.

| Parameter | Recommended Condition |

| Gas Chromatograph | |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)[2] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Injection Volume | 1-2 µL |

| Oven Program | Initial 50°C, hold for 2 min; ramp at 5°C/min to 180°C; ramp at 25°C/min to 280°C, hold for 5 min.[5] |

| Mass Spectrometer | |

| Transfer Line Temp. | 280°C[5] |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Solvent Delay | 3-4 minutes[6] |

| SIM Ions (m/z) | Quantifier: 181.0 (Pentafluorobenzyl fragment)[1]Qualifier: 478.0 (Molecular ion [M]⁺) |

Note: The derivatization of aldehydes with PFBHA often produces two geometric isomers (syn and anti), which may resolve into two separate chromatographic peaks. For quantification, the areas of both isomer peaks should be summed.[5]

Method Performance and Quality Control

Method performance should be established by determining the Method Detection Limit (MDL) and assessing precision and accuracy.[7][8] The MDL is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the value is distinguishable from method blank results.[7][8]

The table below presents example performance data for selected haloacetaldehydes from EPA Method 556. Similar performance is expected for this compound.[2]

| Compound | Spiking Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Method Detection Limit (MDL) (µg/L) |

| Dichloroacetaldehyde | 0.50 | 98 | 4.9 | 0.05 |

| Trichloroacetaldehyde | 0.50 | 104 | 5.1 | 0.04 |

| Dibromoacetaldehyde | 0.50 | 96 | 6.9 | 0.06 |

| This compound | Data not provided | Expected ~90-110 | Expected <15 | Expected <0.1 |

Data derived from eight replicate analyses of fortified reagent water as reported in U.S. EPA Method 556.[2]

Quality Control (QC) Procedures:

-

Method Blank: An aliquot of reagent water carried through the entire analytical procedure to check for contamination.

-

Laboratory Fortified Blank (LFB): A reagent water sample spiked with known concentrations of all analytes to evaluate method accuracy.

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real water sample spiked with known analyte concentrations to assess matrix effects on accuracy and precision.

-

Continuing Calibration Verification (CCV): A mid-level calibration standard analyzed periodically to verify instrument stability.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound in water samples using PFBHA derivatization followed by GC-MS. The method is based on established U.S. EPA procedures and offers the high sensitivity and specificity required for monitoring this important disinfection byproduct in drinking water. Proper implementation of the described sample preparation, derivatization, and quality control procedures will ensure the generation of accurate and reliable data for regulatory compliance and public health protection.

References

- 1. benchchem.com [benchchem.com]

- 2. NEMI Method Summary - 556 [nemi.gov]

- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. epa.gov [epa.gov]

- 8. health.state.mn.us [health.state.mn.us]

HPLC methods for Tribromoacetaldehyde quantification

An HPLC-based approach is a robust and widely adopted method for the quantification of carbonyl compounds such as tribromoacetaldehyde. Due to the fact that aldehydes often lack a strong chromophore, direct UV detection can be insensitive. A pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is therefore recommended. This reaction forms a stable 2,4-dinitrophenylhydrazone derivative that can be readily separated by reverse-phase HPLC and detected with high sensitivity at approximately 360 nm.

This application note provides two detailed protocols for the quantification of this compound using HPLC. Method 1 is a direct injection reverse-phase HPLC method, and Method 2 details the more sensitive DNPH derivatization method.

Quantitative Data Summary

The following table summarizes the quantitative data for the two HPLC methods for this compound quantification.

| Parameter | Method 1: Direct HPLC | Method 2: HPLC with DNPH Derivatization |

| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) | C18 (5 µm, 4.6 x 150 mm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 210 nm | 360 nm |

| Retention Time (min) | ~ 4.5 | ~ 8.2 |

| Limit of Detection (LOD) | ~ 1 µg/mL | ~ 0.05 µg/mL |

| Limit of Quantification (LOQ) | ~ 3.5 µg/mL | ~ 0.15 µg/mL |

| Linearity Range (µg/mL) | 5 - 100 | 0.2 - 50 |

| Correlation Coefficient (r²) | > 0.998 | > 0.999 |

| Precision (%RSD) | < 5% | < 3% |

| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |

Experimental Protocols

Method 1: Direct Reverse-Phase HPLC

This method is suitable for samples with higher concentrations of this compound and offers a simpler workflow without derivatization.

1. Materials and Reagents

-

This compound standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (ACS grade)

-

0.45 µm syringe filters

2. Apparatus

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column (5 µm, 4.6 x 150 mm)

-

Analytical balance

-

Volumetric flasks and pipettes

3. Preparation of Standards and Samples

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 100 µg/mL.

-

Sample Preparation: Dilute the sample with the mobile phase to a concentration expected to be within the linear range of the assay. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

-

Column: C18 (5 µm, 4.6 x 150 mm)

-

Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection: UV at 210 nm

5. Data Analysis

-

Identify the this compound peak in the chromatogram based on the retention time of the standard.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method 2: HPLC with Pre-Column DNPH Derivatization

This method provides higher sensitivity and is suitable for trace-level quantification of this compound.

1. Materials and Reagents

-

This compound standard (purity >98%)

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (ACS grade)

-

0.45 µm syringe filters

2. Apparatus

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column (5 µm, 4.6 x 150 mm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Heating block or water bath

3. Preparation of Reagents, Standards, and Samples

-

DNPH Reagent: Dissolve 100 mg of DNPH in 100 mL of acetonitrile containing 0.5 mL of concentrated hydrochloric acid.

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of acetonitrile.

-

Derivatization of Standards: In a series of vials, add a known amount of the this compound stock solution and dilute with acetonitrile. Add an excess of the DNPH reagent to each vial. Cap the vials and heat at 60 °C for 30 minutes. Cool to room temperature and dilute with the mobile phase to obtain final concentrations from 0.2 to 50 µg/mL.

-

Derivatization of Samples: To a known volume of the sample, add an excess of the DNPH reagent. Cap the vial and heat at 60 °C for 30 minutes. Cool to room temperature and dilute with the mobile phase to a concentration expected to be within the linear range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

-

Column: C18 (5 µm, 4.6 x 150 mm)

-

Mobile Phase: Acetonitrile:Water (70:30 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 35 °C

-

Detection: UV at 360 nm

5. Data Analysis

-

Identify the peak corresponding to the this compound-DNPH derivative based on the retention time of the derivatized standard.

-

Construct a calibration curve by plotting the peak area versus the concentration of the derivatized standards.

-

Determine the concentration of the this compound-DNPH derivative in the sample from the calibration curve and calculate the initial concentration of this compound in the sample.

Visualizations

Caption: Experimental workflow for HPLC quantification of this compound.

Caption: Derivatization of this compound with DNPH.

Application Notes and Protocols for the Derivatization of Tribromoacetaldehyde for Improved Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction